molecular formula C10H15N3O3S B6646724 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid

Cat. No.: B6646724
M. Wt: 257.31 g/mol
InChI Key: IBLOZDXZHPEDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid is a complex organic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid typically involves the reaction of ethyl 2-bromobutanoate with thiadiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid and 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide . Compared to these compounds, 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid may exhibit unique biological activities due to its specific structure, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-3-10(4-2,9(15)16)6-11-8(14)7-5-17-13-12-7/h5H,3-4,6H2,1-2H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOZDXZHPEDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CSN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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